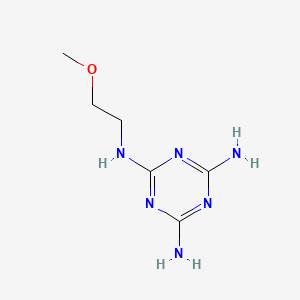
CID 430061
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “CID 430061” is a chemical entity listed in the PubChem database
Métodos De Preparación
The preparation of CID 430061 involves specific synthetic routes and reaction conditions. While detailed industrial production methods are proprietary and may vary, the general approach includes:
Synthetic Routes: The synthesis typically involves multiple steps, including the formation of intermediate compounds, followed by purification and final product formation.
Reaction Conditions: The reactions are carried out under controlled conditions, often requiring specific temperatures, pressures, and catalysts to ensure the desired product yield and purity.
Análisis De Reacciones Químicas
CID 430061 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions: The reactions typically require specific solvents, temperatures, and catalysts to proceed efficiently.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, leading to a variety of derivatives and modified compounds.
Aplicaciones Científicas De Investigación
CID 430061 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: this compound is utilized in industrial processes, including the production of specialized materials and chemicals.
Mecanismo De Acción
The mechanism of action of CID 430061 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to various biological responses, depending on the specific pathways involved.
Propiedades
Número CAS |
90130-42-0 |
|---|---|
Fórmula molecular |
C7H10CoN6S3-6 |
Peso molecular |
333.3 g/mol |
InChI |
InChI=1S/C4H10N3.3CNS.Co/c5-1-3-7-4-2-6;3*2-1-3;/h5-6H,1-4H2;;;;/q-3;3*-1; |
Clave InChI |
DHIUPSHWYPBLJU-UHFFFAOYSA-N |
SMILES canónico |
C(C[N-]CC[NH-])[NH-].C(=[N-])=S.C(=[N-])=S.C(=[N-])=S.[Co] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Di-tert-butylbicyclo[4.1.0]hepta-2,4-diene](/img/structure/B14370213.png)
![N-[(Z)-Phenyl(phenylimino)methyl]phosphorimidic trichloride](/img/structure/B14370214.png)

![1-Methyl-1,2,3,10-tetrahydropyrrolo[2,3-a]carbazole](/img/structure/B14370235.png)

![9-{[tert-Butyl(diphenyl)silyl]oxy}-6-ethylnona-2,4-dien-1-ol](/img/structure/B14370240.png)
![N,N-Dimethyl-N'-{4-[(trifluoromethyl)sulfanyl]phenyl}sulfuric diamide](/img/structure/B14370245.png)





![2-[6-(Carboxymethylcarbamoyloxy)hexa-2,4-diynoxycarbonylamino]acetic acid](/img/structure/B14370303.png)
![1-Ethyl-3-[(hexylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14370306.png)
